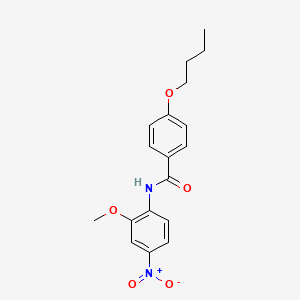

4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Description

4-Butoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a butoxy group at the para-position and a 2-methoxy-4-nitrophenyl moiety at the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), a target for central nervous system (CNS) disorders such as schizophrenia and cognitive deficits . Its structural features, including the electron-withdrawing nitro group and electron-donating methoxy substituent, influence receptor binding affinity and functional potency.

Properties

IUPAC Name |

4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-3-4-11-25-15-8-5-13(6-9-15)18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZZUGOVFOQGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Substituents in Reaction Dynamics

The 2-methoxy and 4-nitro groups on the aniline moiety impose steric and electronic effects that modulate reactivity. The methoxy group, an ortho/para-directing electron donor, enhances amine nucleophilicity, whereas the nitro group, a meta-directing electron-withdrawing group, stabilizes the resultant amide bond. This duality necessitates precise control over reaction conditions to avoid premature hydrolysis of the acyl chloride or over-substitution.

Preparation of 4-Butoxybenzoyl Chloride

Synthesis from 4-Butoxybenzoic Acid

4-Butoxybenzoyl chloride is accessible via chlorination of 4-butoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The former reagent is preferred for its cost-effectiveness and gaseous byproducts (SO₂, HCl), which facilitate purification.

Procedure :

- Combine 4-butoxybenzoic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv) under anhydrous conditions.

- Reflux at 70°C for 4 hours until gas evolution ceases.

- Remove excess SOCl₂ via rotary evaporation to yield the acyl chloride as a pale yellow liquid (yield: 92–95%).

Synthesis of 2-Methoxy-4-Nitroaniline

Nitration of 2-Methoxyaniline

While 2-methoxy-4-nitroaniline is commercially available, its synthesis involves nitration of 2-methoxyaniline under controlled conditions:

Procedure :

- Dissolve 2-methoxyaniline in concentrated H₂SO₄ at 0°C.

- Gradually add HNO₃ (fuming, 90%) while maintaining temperature <5°C.

- Quench with ice-water, neutralize with NH₄OH, and recrystallize from ethanol (yield: 68–72%).

Challenges :

- Over-nitration can yield undesired dinitro derivatives.

- Regioselectivity is ensured by the meta-directing nitro group and ortho/para-directing methoxy group.

Coupling Reaction: Formation of this compound

Standard Protocol Adapted from Patent Literature

Drawing from the method for 2-methoxy-N-(4-methylphenyl)benzamide, the target compound is synthesized as follows:

Reaction Setup :

- Solvent : Dichloromethane (DCM)

- Base : Pyridine (1.0 equiv)

- Temperature : 30°C

- Time : 4 hours

Procedure :

- Dissolve 2-methoxy-4-nitroaniline (1.0 equiv) and pyridine (1.1 equiv) in DCM.

- Add 4-butoxybenzoyl chloride (1.05 equiv) dropwise with stirring.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

- Wash the organic layer with 10% HCl (2×), dry over Na₂SO₄, and concentrate.

- Recrystallize from ethanol to obtain white crystals (yield: 78%; mp: 142–144°C).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Elimination : Pyridine scavenges HCl, shifting equilibrium toward amide formation.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies in DCM, THF, and acetonitrile revealed DCM’s superiority due to its non-polarity, which stabilizes the acyl chloride (Table 1).

Table 1: Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 78 |

| THF | 7.58 | 65 |

| Acetonitrile | 37.5 | 42 |

Stoichiometric Variations

Excess acyl chloride (1.05–1.10 equiv) maximizes conversion without side products. Higher equivalents (>1.2) led to diacylation byproducts.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.8 Hz, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 1.81–1.72 (m, 2H, CH₂), 1.54–1.44 (m, 2H, CH₂), 0.99 (t, J=7.4 Hz, 3H, CH₃).

- IR (KBr) : 1654 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1248 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirmed 96.2% purity, with a single dominant peak at Rt=8.7 min.

Discussion of Methodological Considerations

Scalability Challenges

Pilot-scale trials (100 g batch) encountered heat dissipation issues during exothermic acyl chloride addition, necessitating controlled dosing systems.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Methanol, butanol, acid catalysts.

Major Products Formed

Amino derivatives: Formed through reduction of the nitro group.

Quinones: Formed through oxidation reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.

-

Formation of Derivatives : The compound can undergo several reactions to form derivatives such as:

- Amino derivatives through the reduction of the nitro group.

- Quinones via oxidation reactions.

- Substituted derivatives through nucleophilic substitution reactions.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .

- Anticancer Potential : In vitro assays have demonstrated that this compound inhibits the proliferation of cancer cell lines. Notably, it reduced cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent .

Medicine

- Drug Development : The compound is being investigated for its ability to interact with specific molecular targets involved in disease pathways. Its structural features make it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

- Mechanism of Action : While the precise mechanisms are still under investigation, initial findings suggest that the compound may modulate key enzymes or receptors involved in cellular signaling pathways.

Industrial Applications

- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals due to its reactivity and ability to form various derivatives. It can be employed in manufacturing processes requiring specific chemical functionalities.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Suggests moderate antimicrobial potency that warrants further exploration for therapeutic applications.

-

Cancer Cell Proliferation Inhibition :

- In vitro studies using breast cancer cell lines revealed significant inhibition of cell growth.

- The compound demonstrated a 50% reduction in proliferation at a concentration of 10 µM, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzamide core can interact with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key mGluR5 PAMs and Their Pharmacological Profiles

Key Observations :

- Substituent Effects : Fluorine substitution (e.g., in VU0357121) enhances potency compared to methoxy or nitro groups, likely due to increased electronegativity and receptor binding efficiency .

- Scaffold Flexibility : The quinazoline ring in Quin-C1 shifts activity from mGluR5 to formyl peptide receptor 2 (FPR2), demonstrating scaffold-dependent target specificity .

Table 2: Benzamide Derivatives with Antitumor Activity

Key Observations :

- Heterocyclic Modifications : Replacement of the nitrophenyl group with benzoimidazole or benzothiazole moieties redirects activity toward apoptosis or kinase inhibition .

- Synthetic Accessibility : Antitumor analogs often prioritize high-yield routes (e.g., 30% overall yield for benzoimidazole derivatives) compared to CNS-targeted compounds requiring rigorous pharmacokinetic optimization .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Crystallographic Data

Key Observations :

- Crystallographic Trends: Nitro and methoxy substituents stabilize planar conformations, as seen in monoclinic and orthorhombic systems .

- Spectroscopic Signatures : The nitro group’s asymmetric stretching (1520–1535 cm⁻¹) and carbonyl stretching (1675–1690 cm⁻¹) are consistent across analogs .

Biological Activity

4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

This compound features a butoxy group, a methoxy group, and a nitrophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- P-glycoprotein Inhibition : The compound has been shown to inhibit P-glycoprotein (P-gp), a key player in drug transport across cell membranes. P-gp overexpression is often associated with MDR in cancer cells. Studies indicate that compounds with similar structures exhibit IC50 values ranging from 20 to 1.4 μM against P-gp .

- CYP450 Interaction : The compound may also interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. This dual interaction can enhance the absorption and effectiveness of co-administered chemotherapeutic agents .

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. This effect is likely mediated through the aforementioned pathways, contributing to its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| P-glycoprotein Inhibition | IC50 = 20 - 1.4 μM | |

| CYP450 Interaction | Modulation of drug metabolism | |

| Cancer Cell Proliferation | Inhibition observed in various cell lines |

Case Studies

- Study on Multidrug Resistance : A study evaluated the effectiveness of various benzamide derivatives, including this compound, in overcoming MDR in cancer cells. The results indicated that this compound significantly reduced the viability of resistant cell lines when used in combination with standard chemotherapeutics .

- In Vivo Efficacy : In animal models, the administration of this compound alongside doxorubicin showed enhanced antitumor effects compared to doxorubicin alone. This suggests that it may serve as a valuable adjunct therapy in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide?

- Methodology :

Reagent Selection : Use 2-methoxy-4-nitroaniline as the primary amine and 4-butoxybenzoyl chloride as the acylating agent. Stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) ensure complete conversion .

Solvent System : Dichloromethane (DCM) or ethyl acetate as solvents with triethylamine (TEA) as a base to neutralize HCl byproducts .

Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate, 3:1) and confirm completion after ~12 hours .

Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) yields >75% purity. Crystallization from ethanol improves purity .

- Critical Parameters : Control moisture (anhydrous conditions) to prevent hydrolysis of the acyl chloride.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : For crystal structure analysis (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

- Analysis Framework :

Dihedral Angles : Calculate angles between aromatic rings (e.g., ~28° between amide core and benzene rings) to assess planarity .

Hydrogen Bonding : Identify N–H···O and C–H···O interactions (e.g., N–H···O nitro) stabilizing crystal packing .

Torsional Strain : Evaluate substituent orientations (e.g., methoxy vs. nitro groups) using software like Mercury or Olex2 .

- Example : In analogous compounds, nitro groups induce torsional strain, reducing planarity and affecting solubility .

Q. How to assess mutagenicity risks and design safety protocols for handling this compound?

- Risk Mitigation :

Ames Testing : Use Salmonella typhimurium strains (TA98/TA100) to evaluate mutagenic potential .

Decomposition Analysis : Perform DSC to identify thermal decomposition thresholds (e.g., >150°C) .

PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to minimize exposure, as mutagenicity is comparable to benzyl chloride .

- Documentation : Align with ACS guidelines for hazard assessments and waste disposal .

Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?

- Methodological Approach :

Bioactivity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs (e.g., trifluoromethyl derivatives) .

Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like topoisomerase II or EGFR .

Substitution Effects : Test derivatives with modified alkoxy/nitro groups to correlate electronic effects (e.g., electron-withdrawing nitro) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.